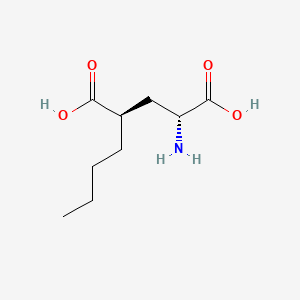

(4R)-4-Butyl-D-glutamic acid

Description

Stereochemical Significance within the D-Amino Acid Field

For many years, D-amino acids were considered "unnatural" because living organisms primarily use the L-isomers to build proteins. cambridge.org However, research has revealed that D-amino acids are present in mammals and play crucial roles, particularly in the central nervous system (CNS). nih.govillinois.edu D-serine, for instance, is a well-studied co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission. cambridge.orgnih.gov

The "D-" configuration in (4R)-4-Butyl-D-glutamic acid is of fundamental importance. The stereochemistry at the alpha-carbon (the "D" designation) and the C4 carbon (the "4R" designation) dictates the molecule's three-dimensional shape. This shape is critical for its interaction with biological targets like receptors and enzymes, which are themselves chiral. While endogenous D-glutamate is found in the brain, its levels are generally low, suggesting tight regulation. illinois.eduacs.org The study of synthetic D-glutamic acid derivatives, therefore, offers a pathway to probe the function and pharmacology of receptors that recognize D-amino acids. The presence of the D-isomer backbone in this compound makes it a tool for investigating neurological processes where D-amino acids are implicated, such as in the modulation of the NMDA receptor. nih.govnih.gov

Contextualization as a Modified Glutamic Acid Derivative

This compound is a derivative of glutamic acid, the primary excitatory neurotransmitter in the mammalian brain. Researchers frequently modify the glutamic acid structure to create analogs with altered properties, such as enhanced receptor selectivity, increased stability, or different pharmacological activity. nih.govamerigoscientific.com

The key modification in this compound is the butyl group attached to the 4th carbon of the glutamic acid backbone. The introduction of an alkyl substituent at this position can significantly influence how the molecule interacts with glutamate (B1630785) receptors. researchgate.net Studies on related 4-alkyl-substituted glutamic acids have shown that even minor changes, such as altering the substituent from a methyl to an ethyl group, can dramatically change the compound's pharmacological profile from a substrate to an inhibitor at glutamate transporters. acs.org Large and bulky hydrophobic substituents in the 4-position are generally tolerated by glutamate transporter subtypes. acs.org Therefore, the butyl group in this compound is expected to confer a distinct pharmacological profile compared to unsubstituted D-glutamic acid, potentially targeting specific subtypes of glutamate receptors or transporters. researchgate.netnih.gov

Overview of Research Paradigms for Alkyl-Substituted Glutamic Acids

The scientific investigation of alkyl-substituted glutamic acids like this compound employs a range of established research methodologies to determine their synthesis, structure, and biological activity.

Synthesis and Structural Analysis: The creation of specific stereoisomers of substituted glutamic acids is a primary focus. Synthetic routes often start from protected forms of L- or D-glutamic acid or pyroglutamate (B8496135). nih.govplos.org These multi-step processes are designed to control the stereochemistry at both chiral centers. Following synthesis, a variety of analytical techniques are used to confirm the structure and purity of the compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms. nih.govplos.org

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight. plos.orgpublish.csiro.au

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the different stereoisomers, ensuring high enantiomeric purity. nih.govnih.gov

Pharmacological Evaluation: Once synthesized and purified, the compound's biological activity is assessed. Key research paradigms include:

Receptor Binding Assays: These experiments measure the affinity of the compound for various glutamate receptor subtypes (e.g., NMDA, AMPA, kainate) and glutamate transporters (e.g., EAAT1-3). nih.govrsc.org They help determine which biological targets the compound interacts with most strongly.

Functional Assays: These assays go beyond binding to measure the actual effect of the compound on the target. This can involve using cultured cells expressing specific receptors and measuring changes in membrane potential or ion flow to determine if the compound is an agonist (activator) or antagonist (inhibitor). acs.orgrsc.org

Computational Modeling and Molecular Docking: These in silico methods use computer simulations to predict how the compound will bind to the active site of a target protein. nih.govmalariaworld.org This helps to rationalize observed biological activity and guide the design of new, more potent or selective derivatives. mdpi.com

The table below summarizes the common research techniques applied to compounds in this class.

| Research Area | Technique | Purpose |

| Synthesis | Stereoselective Synthesis | To create a specific stereoisomer from chiral starting materials. nih.gov |

| Structural Analysis | NMR Spectroscopy | To elucidate the molecule's atomic structure. plos.org |

| Mass Spectrometry | To confirm the molecular weight and formula. publish.csiro.au | |

| Chiral HPLC | To verify the stereochemical purity of the final compound. nih.gov | |

| Pharmacological Profiling | Receptor Binding Assays | To measure the affinity for specific glutamate receptor and transporter subtypes. nih.gov |

| Functional Assays (e.g., FMP) | To determine the compound's functional effect (e.g., substrate, inhibitor, agonist). acs.org | |

| Molecular Docking | To predict and analyze the binding interaction with target proteins. malariaworld.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-2-amino-4-butylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649649 | |

| Record name | (4R)-4-Butyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217602-18-0, 872555-88-9 | |

| Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Butyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4r 4 Butyl D Glutamic Acid and Its Stereoisomers

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of 4-substituted glutamic acids. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity, which are crucial for obtaining the desired biologically active isomer.

Asymmetric Synthesis Approaches from Chiral Precursors

A common and effective strategy for synthesizing enantiomerically pure compounds is to start from readily available chiral precursors. In the context of 4-substituted glutamic acids, derivatives of L- and D-glutamic acid serve as excellent starting materials. For instance, the synthesis of (2S,4S)- and (2R,4R)-4-(3-fluoropropyl)-L-glutamic acid has been achieved starting from protected L- and D-glutamate derivatives, respectively. plos.orgplos.org This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

The use of chiral auxiliaries is another powerful method. For example, a chiral Schiff base derived from (2R,3R,5R)-2-hydroxypinan-3-one and tert-butyl glycinate (B8599266) has been used in the asymmetric alkylation to produce 4-substituted glutamic acid analogues. researchgate.net This method has demonstrated high diastereoselectivity in the formation of the desired stereoisomers. researchgate.net Evans' asymmetric synthesis methodology, utilizing chiral oxazolidinones, has also been successfully applied to the synthesis of all four isomers of β-methylphenylalanine, showcasing its potential for creating stereochemically defined amino acids. renyi.hu

Enantioselective and Diastereoselective Routes to 4-Substituted Glutamic Acids

Enantioselective and diastereoselective reactions are key to creating new stereocenters with high fidelity. Michael addition reactions have been a cornerstone in the asymmetric synthesis of 4-substituted glutamic acids. The addition of nucleophilic glycine (B1666218) equivalents to chiral Michael acceptors has been shown to proceed with high diastereoselectivity, enabling the synthesis of β-substituted pyroglutamic acids. ucj.org.uaacs.org

The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome. For instance, cooperative bimetallic catalysis using palladium or iridium complexes in conjunction with a chiral copper-azomethine ylide has been developed for the regio- and stereodivergent asymmetric α-allylation of aldimine esters. nih.gov This method allows for the selective formation of either linear or branched α-quaternary α-amino acids with excellent stereoselectivity. nih.gov Similarly, phase-transfer catalysis has been employed in the enantioselective conjugate addition of tert-butyl glycinate to ethyl 1-phenylselenylacrylate to synthesize hydroxyglutamic acids with high enantiomeric excess. beilstein-journals.org

Utilizing Protected D-Glutamate Derivatives and Pyroglutamates in Synthesis

Protected forms of D-glutamic acid and its cyclic lactam, pyroglutamic acid, are versatile intermediates in the synthesis of 4-substituted analogs. The protection of the amino and carboxylic acid functionalities allows for selective reactions at other positions of the molecule. For example, di-tert-butyl (N-tert-butoxycarbonyl)-D-glutamate has been used as a precursor for the synthesis of (2R,4R)-4-allyl-2-tert-butoxycarbonylamino-pentanedioate. plos.org

Pyroglutamates are particularly useful for introducing substituents at the C4 position. The enolate of pyroglutamate (B8496135) can be generated and reacted with various electrophiles. A study demonstrated the synthesis of (2S,4R)- and (2R,4S)-4-(3-fluoropropyl)-glutamic acid from protected (S)- and (R)-pyroglutamates, respectively. plos.org The key step involved the alkylation of the pyroglutamate enolate with 3-fluoropropyl trifluoromethanesulfonate. plos.org Another approach involves the electrophilic hydroxylation of a protected pyroglutamate to introduce a hydroxyl group at the C4 position with high diastereoselectivity. beilstein-journals.org

Chemical Transformations for Alkyl Chain Incorporation

The introduction of the butyl group at the C4 position of the glutamic acid scaffold requires specific and controlled chemical transformations. These methods must be compatible with the existing stereocenters and functional groups of the molecule.

Regioselective and Stereoselective Alkylation at the C4 Position

The direct alkylation at the C4 position of glutamic acid derivatives is a primary strategy for introducing the butyl chain. This is typically achieved by generating an enolate at the C4 position followed by reaction with a butyl electrophile. The use of a chiral Schiff base of glycine with tert-butyl-2-bromomethyl acrylate (B77674) as the electrophile has been reported for the synthesis of (2S)-N-Boc-tert-butyl-4-methylene glutamate (B1630785), a precursor for 4-substituted glutamic acids. researchgate.netresearchgate.net

A study on the synthesis of 4-(3-fluoropropyl)-glutamic acid stereoisomers utilized the alkylation of a protected pyroglutamate enolate with 3-fluoropropyl trifluoromethanesulfonate. plos.org This demonstrates a regioselective alkylation at the C4 position. The stereoselectivity of this addition is influenced by the existing stereocenter at C2 of the pyroglutamate ring.

| Starting Material | Reagents | Product | Stereoselectivity | Reference |

| Protected (S)-pyroglutamate | 1. Lithium bis(trimethylsilyl)amide 2. 3-fluoropropyl trifluoromethanesulfonate | (2S,4R)- and (2S,4S)-4-(3-fluoropropyl)-pyroglutamate derivatives | Diastereomeric mixture | plos.org |

| Chiral Schiff base of glycine | tert-butyl-2-bromomethyl acrylate | (2S)-N-Boc-tert-butyl-4-methylene glutamate | High diastereoselectivity | researchgate.net |

Functional Group Interconversions for Butyl Chain Introduction

An alternative to direct alkylation is the introduction of a functional group at the C4 position that can be subsequently converted into a butyl group. This multi-step approach, known as functional group interconversion, offers flexibility in the synthesis. wikipedia.org For example, a C4-alkenyl group, introduced via a Wittig reaction or other olefination methods, can be hydrogenated to the corresponding alkyl group.

Another strategy involves the introduction of a carbonyl group at the C4 position, which can then be transformed into the butyl chain. For example, an aldehyde at C4 could undergo a Wittig reaction with a propyl ylide, followed by hydrogenation. Alternatively, a ketone at C4 could be subjected to a Grignard reaction with a propylmagnesium bromide, followed by reduction of the resulting tertiary alcohol. These interconversions allow for the construction of the target molecule through a series of well-established and reliable chemical reactions. slideshare.netrsc.org

Protecting Group Chemistry and Deprotection Strategies

The synthesis of stereochemically pure 4-substituted glutamic acid analogs, such as (4R)-4-Butyl-D-glutamic acid, is a complex process that necessitates a sophisticated application of protecting group chemistry. The glutamic acid scaffold contains three reactive functional groups: the α-amino group, the α-carboxylic acid, and the γ-carboxylic acid. To achieve regioselective alkylation at the C4 position and prevent unwanted side reactions like oligomerization, these functional groups must be temporarily masked. peptide.com The choice of protecting groups is dictated by their stability under the reaction conditions for alkylation and the feasibility of their selective removal, a concept known as orthogonality. iris-biotech.de

The most common strategy involves the use of an N-terminal protecting group and two different ester groups for the carboxylic acids, allowing for differential deprotection. For the α-amino group, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are widely employed. iris-biotech.de The Boc group is stable under a variety of conditions but is readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA). plos.org The Fmoc group, conversely, is base-labile and is typically removed using a piperidine (B6355638) solution in DMF, making it orthogonal to acid-labile groups. iris-biotech.deug.edu.pl

Protection of the two carboxylic acid groups requires careful selection to enable selective modification and final deprotection. Common protecting groups for the carboxyl side chains of glutamic acid are tert-butyl (tBu) esters, which are cleaved under acidic conditions (e.g., TFA), often concurrently with a Boc group. peptide.comiris-biotech.de Benzyl (Bzl or Bn) esters are also used and can be removed by catalytic hydrogenation, offering orthogonality to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups. ug.edu.pl

For syntheses requiring unique, sequential deprotection steps, such as on-resin cyclization, allyl (All) esters are particularly valuable. rsc.orgnih.gov The allyl group is stable to both the acidic conditions used to remove Boc/tBu and the basic conditions for Fmoc cleavage. peptide.comug.edu.pl It can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). rsc.orgnih.gov This three-dimensional orthogonality (acid-labile, base-labile, and metal-catalyzed cleavage) provides the synthetic flexibility required for complex targets. For instance, a synthetic scheme could employ an N-Fmoc group, a γ-allyl ester, and an α-tert-butyl ester. This would allow for C-terminal chain extension, followed by selective deprotection of the γ-carboxyl group for modification, and finally, cleavage of the N-terminal and α-carboxyl protecting groups.

A specific strategy for synthesizing a 4-substituted glutamic acid involved the use of a Boc-protected amine and two different ester groups. rsc.org In one reported synthesis, a globally protected glutamic acid derivative utilized a Boc group for the amine and tert-butyl and allyl esters for the carboxylic acids. rsc.orgnih.gov Deprotection of the tert-butyl groups was achieved with 25% TFA. rsc.org Another approach introduced azidobenzyl protection for the side chain, which is stable during synthesis and can be reduced to an amine under specific Staudinger conditions, triggering a self-immolative deprotection. iris-biotech.deiris-biotech.de

The following table summarizes common protecting groups used in glutamic acid synthesis and their corresponding deprotection reagents.

| Functional Group | Protecting Group | Abbreviation | Deprotection Reagents & Conditions | Citation |

|---|---|---|---|---|

| α-Amino Group | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | peptide.complos.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in Dimethylformamide (DMF) | iris-biotech.denih.gov | |

| Carboxylic Acid (α or γ) | tert-Butyl ester | OtBu | Trifluoroacetic acid (TFA) | iris-biotech.dersc.org |

| Benzyl ester | OBn / OBzl | Catalytic Hydrogenation (e.g., H₂, Pd/C) | ug.edu.pl | |

| Allyl ester | OAll | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) | peptide.comrsc.orgnih.gov |

Scale-Up Synthesis Methodologies for Research Quantities

Transitioning the synthesis of this compound from a small-scale discovery route to a robust methodology capable of producing research quantities (multi-gram to kilogram scale) presents significant challenges. nih.gov Key considerations include the cost of starting materials, the efficiency of each step, the ease of purification, and the reliable control of stereochemistry. researchgate.net Several strategies have been developed for the scale-up synthesis of unnatural amino acids that are applicable here. nih.govresearchgate.netbeilstein-journals.org

One of the most powerful methods for establishing the desired stereochemistry is the asymmetric alkylation of a glycine or glutamate enolate equivalent using a chiral auxiliary. nih.govmdpi.com A well-regarded approach employs chiral Ni(II) complexes derived from Schiff bases of glycine and a chiral ligand. nih.govbeilstein-journals.org This method allows for the large-scale preparation of α-amino acids with high diastereoselectivity. nih.govmdpi.com The alkylation of the Ni(II) complex with a suitable electrophile (e.g., butyl iodide or bromide) proceeds with high stereocontrol, after which the complex is disassembled to release the desired amino acid and recover the recyclable chiral auxiliary. mdpi.com This methodology has been successfully applied to decagram-scale synthesis of various fluorinated amino acids. beilstein-journals.org

An alternative strategy starts with a commercially available, enantiomerically pure starting material, such as a derivative of D-glutamic acid or D-pyroglutamic acid. plos.orgresearchgate.net For example, a concise, multi-gram scale synthesis of (2S,4R)- and (2S,4S)-methylglutamic acid has been described starting from L-pyroglutamic acid. researchgate.net A similar approach could be adapted starting from N-Boc-D-pyroglutamic acid esters. The synthesis would involve the stereoselective generation of a γ-enolate using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures, followed by alkylation with butyl iodide. researchgate.net This approach was used in the synthesis of 4-(3-fluoropropyl)-glutamic acid stereoisomers, where the alkylation of a protected D-glutamate derivative was a key step in producing intermediates on a scale suitable for further use. plos.org

Purification at a larger scale often requires moving away from chromatography towards crystallization-based methods. researchgate.net Diastereomeric resolution via recrystallization is a powerful technique for obtaining optically pure intermediates on a large scale. plos.org For the final product, purification might involve ion-exchange chromatography or crystallization of a salt form, such as a TFA salt. plos.org

Biocatalysis represents an emerging and highly efficient methodology for the large-scale synthesis of chiral amino acids. mdpi.comsymeres.com Enzymatic processes, such as reductive amination of a keto-acid precursor using amino acid dehydrogenases, can offer excellent stereospecificity and high yields under mild conditions. mdpi.com While a specific biocatalytic route for this compound is not prominently documented, the development of such a process could provide a highly efficient and scalable manufacturing route.

The following table compares potential scale-up methodologies for producing research quantities of this compound.

| Methodology | Starting Material | Key Advantages | Potential Challenges | Citation |

|---|---|---|---|---|

| Asymmetric Alkylation with Chiral Auxiliary | Glycine or Glutamic Acid | High stereocontrol; recyclable auxiliary; proven scalability for other amino acids. | Requires synthesis of chiral auxiliary and Ni(II) complex; metal removal from final product. | nih.govbeilstein-journals.orgmdpi.com |

| Stereoselective Alkylation of Chiral Precursor | N-Boc-D-pyroglutamic acid ester or N-Boc-D-glutamic acid diester | Readily available chiral starting material; straightforward reaction sequence. | Requires cryogenic conditions (e.g., -78 °C); potential for diastereomeric mixture requiring purification. | plos.orgresearchgate.net |

| Biocatalytic Reductive Amination | 4-Butyl-2-oxoglutaric acid | High stereoselectivity; mild, environmentally friendly conditions; high potential for scalability. | Requires identification/engineering of a specific enzyme; substrate synthesis required. | mdpi.comsymeres.com |

Rigorous Analytical Characterization and Structural Elucidation of 4r 4 Butyl D Glutamic Acid

Advanced Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure and conformation of (4R)-4-Butyl-D-glutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry and conformational preferences in solution. auremn.org.br For this compound, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and to assign the relative and absolute stereochemistry.

Conformational analysis of glutamic acid analogs is often performed using ¹H and ¹³C NMR spectroscopy in conjunction with molecular modeling. nih.gov The conformational preferences in solution can be influenced by factors such as hydrogen bonding, steric effects, and electrostatic interactions. nih.gov Key parameters derived from NMR spectra, such as coupling constants, are used to deduce torsion angles and internuclear distances, which in turn define the molecule's three-dimensional shape. nih.govmdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for Glutamic Acid

| Atom | Chemical Shift (ppm) |

|---|---|

| Cα | ~57 |

| Cβ | ~30 |

| Cγ | ~36 |

| Cδ | ~184 |

| C' (α-carboxyl) | ~177 |

Note: These are approximate values for the parent compound, glutamic acid, and will vary for this compound due to the presence of the butyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn confirms its elemental composition. nih.gov For this compound (C9H17NO4), HRMS provides a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of (4S)-4-butyl-L-glutamic acid, the enantiomer, is 203.11575802 Da. nih.gov This technique is crucial for verifying the successful synthesis of the target molecule.

Chromatographic Methods for Purity and Stereoisomeric Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers and diastereomers. phenomenex.com The development of a robust chiral HPLC method is critical for determining the enantiomeric and diastereomeric purity of this compound. This involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition to achieve baseline separation of all stereoisomers. chromatographyonline.comankara.edu.tr

Various types of CSPs are available, including polysaccharide-based, teicoplanin, and crown ether columns. ankara.edu.trsigmaaldrich.comchromatographyonline.com For amino acid analysis, crown-ether and teicoplanin-based CSPs have shown particular success. sigmaaldrich.comchromatographyonline.com The mobile phase typically consists of a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer, often with additives like formic acid or a copper salt to enhance resolution. sigmaaldrich.complos.org

Method validation is performed according to established guidelines to ensure the method is accurate, precise, reproducible, and robust. chromatographyonline.comsemanticscholar.orgscholarsresearchlibrary.com Validation parameters include specificity, linearity, accuracy, precision, range, and limit of quantification. chromatographyonline.comnih.gov

Table 2: Example Parameters for Chiral HPLC Method Development

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Crown-ether, Teicoplanin-based) |

| Mobile Phase | Mixture of aqueous buffer and organic modifier (e.g., Acetonitrile/aqueous CuSO₄) plos.org |

| Flow Rate | Optimized for best resolution and analysis time (e.g., 1.0 mL/min) |

| Detection | UV detector at a specific wavelength (e.g., 220 nm) plos.org or Mass Spectrometry |

| Temperature | Controlled to ensure reproducibility |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.netyoutube.com In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the different components of the mixture are separated based on their polarity. youtube.com The separated spots can be visualized under UV light or by staining with a suitable reagent. researchgate.netrsc.org

Optical Rotation Determination for Enantiomeric Purity

Optical rotation is a physical property of chiral molecules that causes the rotation of the plane of polarized light. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter. libretexts.organton-paar.compressbooks.pub The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). pressbooks.pub

For this compound, measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer allows for the determination of its enantiomeric purity or enantiomeric excess (ee). wikipedia.orgthieme-connect.de A positive rotation indicates a dextrorotatory (+) compound, while a negative rotation signifies a levorotatory (-) compound. wikipedia.org The enantiomeric excess can be calculated using the formula:

ee (%) = ([α]observed / [α]pure) x 100

This technique provides a valuable, albeit less sensitive compared to chiral HPLC, measure of the bulk enantiomeric composition of the sample. thieme-connect.de

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glutamic acid |

Enzymatic Transformations and Metabolic Pathways Involving D Glutamic Acid Derivatives

Biochemical Processing of D-Glutamic Acid in Biological Systems

The processing of D-glutamic acid in biological systems involves several key enzymatic steps, including oxidation, deamination, transamination, and cyclization. These pathways are critical for the detoxification of D-glutamate and for regulating its levels, which can otherwise interfere with normal cellular processes.

D-aspartate oxidase (DDO) is a key flavoenzyme responsible for the degradation of acidic D-amino acids, including D-glutamate. wikipedia.orgnih.govunipd.it This enzyme catalyzes the oxidative deamination of D-glutamate to produce α-ketoglutarate, ammonia, and hydrogen peroxide. wikipedia.org While DDO shows the highest activity towards D-aspartate, it also metabolizes D-glutamate, albeit to a lesser extent. nih.gov The activity of DDO is crucial for controlling the levels of D-aspartate and D-glutamate in the brain, where these D-amino acids can act as neurotransmitters. unipd.itmdpi.com

The specificity of mammalian D-aspartate oxidases for various substrates has been a subject of study. For instance, human D-aspartate oxidase (hDASPO) exhibits its highest activity on D-aspartate and N-methyl-D-aspartate (NMDA), with its activity on D-glutamate being approximately 10% of that on D-aspartate. nih.gov

Data derived from Molla et al., 2020 as cited in a broader review. nih.gov

The metabolic pathways of D-glutamic acid differ significantly from those of L-glutamic acid. L-amino acids are readily metabolized by a wide range of transaminases and dehydrogenases. pharmaguideline.com Transamination, a key reaction in amino acid metabolism, involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by aminotransferases that typically require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. pharmaguideline.comditki.com Oxidative deamination of L-glutamate is primarily catalyzed by glutamate (B1630785) dehydrogenase, which converts it to α-ketoglutarate and ammonia. ditki.comslideshare.net

In contrast, D-amino acids, including D-glutamate, are not typically substrates for the enzymes that metabolize L-amino acids. pharmaguideline.comhmdb.ca The deamination of D-glutamate is primarily carried out by D-aspartate oxidase, as discussed above. Transamination of D-amino acids is a much rarer event in mammalian systems. While bacterial systems possess D-amino acid aminotransferases, these are not a prominent feature of mammalian metabolism. This stereospecificity of enzymes ensures the proper flow of metabolites in the cell and prevents the accumulation of potentially toxic D-amino acids.

D-glutamic acid can be converted to 5-oxo-D-proline, also known as D-pyroglutamic acid, a cyclic lactam. mdpi.com This conversion can occur through the action of a D-glutamate cyclase. mdpi.com Pyroglutamic acid can also be formed through the dehydration of glutamic acid. nih.gov Further metabolic reactions can then convert pyroglutamic acid into 2-pyrrolidone, a compound with various industrial applications. nih.govresearchgate.netshokubai.org This conversion pathway represents a route for the metabolism of D-glutamic acid that is distinct from direct oxidative deamination.

Integration into Broader Metabolic Pathways (e.g., D-Amino Acid Metabolism)

The integration of a D-glutamic acid derivative into metabolic networks is highly dependent on the organism. The pathways in bacteria are markedly different from those in mammals.

Bacterial Metabolism:

In bacteria, D-glutamic acid is a fundamental and essential component of the peptidoglycan (PG) layer of the cell wall. nih.govebi.ac.uk This polymer provides structural integrity to the bacterial cell. ebi.ac.uk The presence of D-amino acids like D-glutamate and D-alanine in peptidoglycan protects the cell wall from degradation by most proteases, which are specific for L-amino acids. ebi.ac.uk

The central pathway involving D-glutamate is its incorporation into the PG precursor, UDP-N-acetylmuramoyl-pentapeptide. nih.gov

Key Steps in Bacterial Peptidoglycan Synthesis Involving D-Glutamate:

D-Glutamate Synthesis: L-glutamate is converted to D-glutamate by the enzyme glutamate racemase. nih.govnih.gov This enzyme is crucial for providing the necessary D-enantiomer for cell wall construction.

Peptide Stem Assembly: The synthesis of the peptide side chain occurs in the cytoplasm. The enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, commonly known as MurD, catalyzes the ATP-dependent addition of D-glutamate to the precursor UDP-N-acetylmuramoyl-L-alanine (UMA). nih.govoup.com This forms the dipeptide L-Ala-γ-D-Glu, which is a core component of the final pentapeptide chain. nih.govoup.com

Given this well-established pathway, it is plausible that (4R)-4-Butyl-D-glutamic acid, as a derivative of D-glutamic acid, could interact with this metabolic machinery. It might act as a substrate, an inhibitor, or a modulator of key enzymes like glutamate racemase or the MurD ligase. Its integration would depend on the steric tolerance of these enzymes' active sites to accommodate the butyl group at the C4 position.

Mammalian Metabolism:

The metabolic capacity for D-amino acids in mammals is significantly more limited than in bacteria. jst.go.jp The primary enzyme for the catabolism of many D-amino acids is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes oxidative deamination to produce an α-keto acid, ammonia, and hydrogen peroxide. nih.gov DAO is considered a component of the innate immune system, as it can degrade D-amino acids released by gut bacteria. nih.gov

However, a critical distinction is that D-glutamate is not a substrate for DAO. mdpi.com This resistance to the primary D-amino acid degradation pathway means that D-glutamate and likely its derivatives, including this compound, would not be readily metabolized in mammalian tissues. Their clearance would likely depend on renal excretion or metabolism by the symbiotic microbes residing in the gut. pnas.org While mammals endogenously produce D-serine and D-aspartate for roles in neurotransmission and endocrine function, there is no known pathway for the synthesis or specific utilization of D-glutamate. jst.go.jp Therefore, this compound is expected to be treated as a xenobiotic in mammalian systems.

Data Tables

Table 1: Key Enzymes in D-Glutamate Metabolic Pathways This table summarizes the primary enzymes discussed that are involved in the synthesis and incorporation of D-glutamate in bacteria.

| Enzyme Name | Abbreviation | Function | Cofactor/Requirements | Organism Class |

| Glutamate Racemase | MurI | Converts L-glutamate to D-glutamate | None (PLP-independent) | Bacteria |

| UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase | MurD | Adds D-glutamate to the peptidoglycan precursor UMA | ATP, Mg²⁺ | Bacteria |

| D-amino acid aminotransferase | D-AAT | Transfers amino groups between D-amino acids and α-keto acids | Pyridoxal 5'-phosphate (PLP) | Bacteria |

| D-amino acid oxidase | DAO | Catalyzes oxidative deamination of many D-amino acids (but not D-glutamate) | Flavin adenine (B156593) dinucleotide (FAD) | Mammals, Eukaryotes |

Receptor Pharmacology and Molecular Recognition of 4r 4 Butyl D Glutamic Acid Analogues

Ligand-Receptor Binding and Agonist/Antagonist Activity Profiling at Glutamate (B1630785) Receptors

The interaction of 4-substituted glutamic acid analogues with glutamate receptors is complex, with subtle structural modifications leading to significant changes in their pharmacological profiles. These interactions are broadly categorized based on the two major classes of glutamate receptors: ionotropic and metabotropic.

Ionotropic Glutamate Receptor Interactions (NMDA, AMPA, Kainate Receptor Subtypes)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission. They are further classified into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.

Research into 4-substituted glutamic acid analogues has revealed a degree of selectivity among these receptor subtypes. For instance, studies on (2S,4R)-4-methylglutamic acid have demonstrated its selectivity for kainate receptors. nih.gov In contrast, (S)-4-methyleneglutamic acid exhibits high but relatively non-selective affinity for AMPA, kainate, and NMDA receptors. nih.gov

While specific binding data for (4R)-4-Butyl-D-glutamic acid is not extensively available, studies on a series of (4R)-alkyl glutamic acid analogues provide valuable insights. This research highlights a preference for the iGluR5 kainate receptor subtype. For example, (4R)-isopentyl glutamic acid displays a high binding affinity for the iGluR5 receptor with a Ki value of 20.5 nM and exhibits high selectivity over other kainate receptor subtypes (KA1, KA2, iGluR6, iGluR7), as well as AMPA and NMDA receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| (2S,4R)-4-Methylglutamic acid | Kainate Receptors | - | Selective |

| (S)-4-Methyleneglutamic acid | AMPA, Kainate, NMDA | - | Non-selective |

| (4R)-Isopentyl glutamic acid | iGluR5 | 20.5 nM | High |

Metabotropic Glutamate Receptor Interactions

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. There are eight subtypes of mGluRs, classified into three groups.

The stereochemistry at the 4-position of glutamic acid also plays a crucial role in determining activity at mGluRs. For example, (2S,4S)-4-methylglutamic acid is selective for mGluR1α and mGluR2 subtypes. nih.gov This contrasts with its (2S,4R) counterpart, which is selective for kainate receptors, underscoring the importance of stereochemistry in receptor selectivity.

| Compound | Receptor Subtype | Activity | Selectivity |

|---|---|---|---|

| (2S,4S)-4-Methylglutamic acid | mGluR1α, mGluR2 | - | Selective |

Structure-Activity Relationship (SAR) Analysis for 4-Substituted Glutamic Acids

The relationship between the chemical structure of 4-substituted glutamic acids and their biological activity is a key area of investigation for understanding their therapeutic potential.

Stereochemical Influence on Receptor Selectivity and Potency

The stereochemistry at the C4 position of the glutamic acid backbone is a critical factor influencing receptor selectivity and potency. Studies have shown that 4(R)-substituted L-glutamate analogues are generally more potent than their 4(S)-isomers in their interactions with L-glutamate receptors at porcine brain synaptic junctions and on drosophila muscles. wikipedia.org This indicates that the ligand recognition site of glutamate receptors possesses chiral selectivity that can discriminate between bulky substituents at the 4(R) and 4(S) positions. wikipedia.org

This stereochemical preference is further highlighted by the distinct pharmacological profiles of (2S,4R)-4-methylglutamic acid (kainate selective) and (2S,4S)-4-methylglutamic acid (mGluR1α/2 selective). nih.gov The spatial arrangement of the substituent at the C4 position dictates how the ligand fits into the binding pocket of different receptor subtypes, thereby determining its selectivity and potency.

Examination of the Butyl Side Chain's Role in Receptor Recognition and Efficacy

The nature of the alkyl side chain at the C4 position significantly impacts receptor recognition and efficacy. While specific data for the butyl side chain of this compound is limited, research on other 4-alkyl-substituted analogues provides valuable insights.

Computational Approaches to Ligand-Receptor Interactions

Molecular dynamics simulations have been used to study the conformational changes in the ligand-binding core of glutamate receptors upon binding of agonists like glutamate and kainate. These simulations have shown that the opening and closing motions of the two domains of the ligand-binding site are coupled to conformational changes in the transmembrane segments of the receptor, which is a crucial step in ion channel gating.

Docking studies can predict the binding pose of ligands within the receptor's active site and identify key amino acid residues involved in the interaction. For 4-substituted glutamic acid analogues, such studies could elucidate how the stereochemistry and the nature of the substituent at the C4 position influence the orientation of the ligand in the binding pocket, thereby explaining the observed selectivity and potency. For example, computational models could reveal how the butyl side chain of this compound fits into a hydrophobic pocket within a specific glutamate receptor subtype, leading to a favorable binding energy and agonist or antagonist activity.

Molecular Docking for Binding Site Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in identifying the key amino acid residues involved in the binding interaction and understanding the structural basis of ligand recognition. While specific molecular docking studies on this compound are not extensively available in the public domain, insights can be drawn from studies on structurally related 4-substituted glutamic acid analogues and their interactions with glutamate receptors.

For instance, studies on 4-substituted L-glutamic acid analogues have highlighted the importance of the substituent at the 4-position in determining receptor selectivity. The size, shape, and chemical nature of this substituent can significantly influence the binding affinity and efficacy at different glutamate receptor subtypes, such as AMPA, kainate, and metabotropic glutamate receptors.

Based on the known architecture of the glutamate receptor binding pocket, a hypothetical binding mode for this compound can be proposed. The D-glutamic acid scaffold would likely engage in conserved interactions observed for the endogenous ligand, L-glutamate. These typically involve salt bridges between the alpha-amino and alpha-carboxyl groups of the ligand and charged residues within the binding site. The gamma-carboxyl group is also crucial for anchoring the ligand in the pocket through hydrogen bonding.

The (4R)-butyl substituent would be accommodated in a specific sub-pocket. The nature of this sub-pocket, whether it is predominantly hydrophobic or allows for polar interactions, would dictate the favorability of the butyl group. The stereochemistry at the C4 position is critical, as it directs the butyl group into a specific orientation within the binding site, which can either lead to favorable interactions or steric clashes, thus determining the binding affinity and selectivity.

Table 1: Postulated Key Interactions of this compound in a Glutamate Receptor Binding Site

| Ligand Moiety | Interacting Receptor Residue (Hypothetical) | Type of Interaction |

| Alpha-amino group | Negatively charged residue (e.g., Aspartate, Glutamate) | Ionic bond, Hydrogen bond |

| Alpha-carboxyl group | Positively charged residue (e.g., Arginine, Lysine) | Ionic bond, Hydrogen bond |

| Gamma-carboxyl group | Polar/charged residues (e.g., Serine, Threonine, Arginine) | Hydrogen bond |

| Butyl group at C4 | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) | Van der Waals forces, Hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of conformational changes in both the ligand and the receptor upon binding, as well as the stability of the interactions over time.

Conformational analysis of 4-substituted glutamic acid analogues, such as (2S,4R)-4-methylglutamic acid, has been performed using a combination of NMR spectroscopy and MD simulations. nih.gov These studies reveal that the substituent at the 4-position restricts the conformational freedom of the glutamic acid backbone. nih.gov The preferred conformations are influenced by factors such as hydrogen bonding, steric effects, and electrostatic interactions. nih.gov

For this compound, the bulky butyl group would be expected to have a more pronounced effect on the conformational landscape compared to a methyl group. MD simulations would be crucial to explore the accessible conformations of the molecule in solution and within the receptor binding site. The simulations could reveal how the butyl chain orients itself to maximize favorable interactions and minimize unfavorable steric hindrance.

Ligand-receptor dynamics studies using MD simulations can shed light on the stability of the binding pose predicted by molecular docking. These simulations can reveal whether the initial docked conformation is maintained throughout the simulation or if the ligand undergoes significant reorientation. Furthermore, MD simulations can highlight the flexibility of different regions of the receptor upon ligand binding. For instance, the degree of "clamshell" closure of the ligand-binding domain of ionotropic glutamate receptors is thought to be related to the efficacy of the agonist. MD simulations can quantify this domain closure and correlate it with the structural features of the bound ligand.

A study on the ligand-binding domain of the GluR2 AMPA receptor demonstrated that the presence of an agonist like glutamate influences the motion of the subdomains relative to each other. nih.gov Similar simulations for this compound bound to a kainate receptor, for which some 4-substituted analogues show selectivity, could reveal the dynamic signature of this specific interaction. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a (4R)-4-Alkyl-D-Glutamic Acid Analogue

| Simulation Parameter | Observation | Implication |

| Root Mean Square Deviation (RMSD) of Ligand | Stable trajectory with low RMSD values | The ligand maintains a stable binding pose within the receptor. |

| Root Mean Square Fluctuation (RMSF) of Receptor Residues | Increased flexibility in specific loops upon ligand binding | Highlights regions of the receptor involved in accommodating the ligand and transmitting the binding signal. |

| Ligand-Receptor Hydrogen Bonds | Persistent hydrogen bonds with key residues throughout the simulation | Confirms the importance of specific polar interactions for stable binding. |

| Conformational Dihedral Angles of Ligand | Preference for a limited set of dihedral angles | The receptor binding site stabilizes a specific conformation of the ligand. |

| Ligand Binding Domain Closure Angle | A specific angle of closure is maintained | Provides insight into the potential efficacy of the ligand (agonist, partial agonist, or antagonist). |

Bioorganic Chemistry and Advanced Applications of 4r 4 Butyl D Glutamic Acid Derivatives

Design and Synthesis of Novel 4-Substituted D-Glutamic Acid Derivatives

The synthesis of novel 4-substituted D-glutamic acid derivatives is a significant area of research, driven by the potential of these compounds to exhibit a range of biological activities. The strategic introduction of various substituents at the C4 position of the D-glutamic acid scaffold allows for the systematic exploration of structure-activity relationships (SAR).

The exploration of diverse substituents at the C4 position of D-glutamic acid has led to the discovery of potent inhibitors of enzymes with antibacterial activity. nih.gov A study focused on optically pure 4-substituted D-glutamic acid analogues with a (2R,4S) stereochemistry revealed that incorporating aryl-, heteroaryl-, cinnamyl-, or biaryl-methyl substituents resulted in a novel class of inhibitors for the glutamate (B1630785) racemase (MurI) enzyme. nih.gov

Initial screening identified lead compounds that served as the foundation for more extensive SAR studies. nih.gov These investigations led to the development of benzothienyl derivatives with significantly increased potency. nih.gov Notably, a strong correlation was observed between the in vitro enzyme inhibition and the whole-cell antibacterial activity against S. pneumoniae. nih.gov Furthermore, select derivatives demonstrated efficacy in an in vivo murine thigh infection model, suggesting that glutamate racemase is a viable target for the development of new antibacterial agents. nih.gov

The following table summarizes the impact of various C4 substituents on the biological activity of D-glutamic acid derivatives based on published research.

| C4 Substituent | Derivative Type | Biological Activity | Key Findings |

| Aryl-methyl | (2R,4S)-4-Substituted D-glutamic acid analogue | Glutamate racemase inhibition, antibacterial activity | Novel class of inhibitors with whole-cell activity. nih.gov |

| Heteroaryl-methyl | (2R,4S)-4-Substituted D-glutamic acid analogue | Glutamate racemase inhibition, antibacterial activity | Exploration of diverse heteroaromatic systems. nih.gov |

| Cinnamyl | (2R,4S)-4-Substituted D-glutamic acid analogue | Glutamate racemase inhibition, antibacterial activity | Introduction of a rigidified linker. nih.gov |

| Biaryl-methyl | (2R,4S)-4-Substituted D-glutamic acid analogue | Glutamate racemase inhibition, antibacterial activity | Enhanced potency and in vivo efficacy. nih.govresearchgate.net |

| Benzothienyl | (2R,4S)-4-Substituted D-glutamic acid analogue | Potent glutamate racemase inhibition, antibacterial activity | Increased potency through SAR studies. nih.gov |

| 2-Naphthylmethyl | (2R,4S)-4-Substituted D-glutamic acid analogue | Potent competitive inhibitor of glutamate racemase | Ki = 16 nM. nih.gov |

Modifications at the amino (N-terminus) and carboxyl (C-terminus) ends of amino acids and peptides can significantly influence their stability, conformation, and biological activity. acs.orgnih.govnih.gov

N-Terminal Modifications:

N-terminal Acetylation: This is a widespread modification in eukaryotes and involves the transfer of an acetyl group to the α-amino group. nih.gov It can impact protein stability and function.

Pyroglutamate (B8496135) Formation: The cyclization of an N-terminal glutamine or glutamate residue can form pyroglutamate, which can enhance resistance to aminopeptidases. acs.org

Other Acylations: Formylation and propionylation at the N-terminus have also been observed. acs.org

C-Terminal Modifications:

C-terminal Amidation: This modification neutralizes the negative charge of the carboxyl group, which can improve the stability and receptor binding of peptides. acs.orgnih.gov The enzyme peptidylglycine α-amidating monooxygenase (PAM) is responsible for this process. nih.gov

Esterification: The conversion of the C-terminal carboxylic acid to an ester can also alter the properties of the molecule.

The following table provides examples of common terminal modifications and their general effects.

| Terminal | Modification | Description | General Effect |

| N-terminus | Acetylation | Addition of an acetyl group. nih.gov | Influences protein stability and function. acs.org |

| N-terminus | Pyroglutamate formation | Cyclization of terminal glutamine/glutamate. acs.org | Increases resistance to aminopeptidases. acs.org |

| C-terminus | Amidation | Conversion of carboxylic acid to an amide. nih.gov | Neutralizes charge, enhances stability and receptor binding. acs.orgnih.gov |

Development of Analogues as Biochemical Probes

Analogues of glutamic acid, including 4-substituted derivatives, serve as valuable biochemical probes for investigating various biological systems.

4-Hydroxyglutamic acid diastereomers have been shown to interact differently with excitatory amino acid transporters (EAATs). For instance, (2S,4S)-4-hydroxyglutamic acid acts as a substrate for EAAT1-3, while the (2S,4R) diastereomer does not, highlighting the stereospecificity of these transport systems. nih.gov Such selective interactions allow these analogues to be used as probes to characterize the function and substrate specificity of different amino acid transporters.

4-Substituted D-glutamic acid analogues have been instrumental in elucidating the mechanism of glutamate racemase (MurI). nih.gov The identification of potent and competitive inhibitors, such as the 2-naphthylmethyl derivative, has provided valuable tools for studying the active site and catalytic mechanism of this enzyme. nih.gov By systematically modifying the substituent at the C4 position, researchers can probe the steric and electronic requirements of the enzyme's active site, leading to a better understanding of its function. nih.gov

Biosynthetic Pathways and Natural Product Relevance of Substituted Glutamic Acids

Glutamic acid is a central molecule in amino acid biosynthesis, serving as a precursor for several other amino acids. agriculturejournals.czwikipedia.orgbiologydiscussion.com The biosynthesis of glutamic acid itself is primarily achieved through the reductive amination of α-ketoglutarate, an intermediate in the citric acid cycle. wikipedia.orgbiologydiscussion.com

The α-ketoglutarate family of amino acids includes:

Glutamine: Synthesized from glutamic acid by glutamine synthetase. biologydiscussion.com

Proline: Formed from glutamic acid via intermediates like glutamic acid semi-aldehyde. biologydiscussion.com

Arginine: A more complex pathway that also originates from glutamic acid. biologydiscussion.com

Substituted glutamic acids are also found in nature. For example, 4-hydroxy-L-glutamic acid has been identified in various plants and is an intermediate in the degradation of hydroxyproline (B1673980) in mammals. nih.gov The presence of such derivatives in natural products underscores their biological significance and potential for further investigation.

Rational Design Principles for Functional Molecular Recognition

The rational design of functional molecules capable of specific molecular recognition is a cornerstone of modern medicinal chemistry and chemical biology. The glutamic acid scaffold, due to its inherent stereochemistry and multiple functional groups, serves as a versatile template for creating derivatives with tailored biological activities. nih.govnih.gov For (4R)-4-Butyl-D-glutamic acid, the design principles revolve around the strategic modification of its core structure to achieve high-affinity and selective interactions with biological targets such as enzymes or receptors. nih.govrsc.org

The key to rational design lies in understanding the structure-activity relationships (SAR) that govern how modifications to a molecule's structure influence its biological function. nih.gov The design process for derivatives of this compound is guided by several core principles:

Scaffold-Based Design: The D-glutamic acid core provides a rigid and predictable three-dimensional framework. The D-configuration at the α-carbon is crucial, as stereochemistry significantly impacts ligand-receptor interactions and can determine agonist versus antagonist activity or selectivity between receptor subtypes. nih.govresearchgate.net The carboxyl groups at C1 and C5, the amino group at C2, and the chiral center at C4 each serve as anchor points for interaction or as sites for further chemical modification. researchgate.net

Stereochemical Control: The specific (4R) configuration at the C4 position, combined with the D-configuration at the α-carbon (C2), creates a distinct spatial arrangement of the butyl group and other substituents. This defined stereochemistry is critical for precise positioning within a target's binding pocket, as subtle changes in stereoisomerism can drastically alter binding affinity and biological response. nih.govnih.gov Conformational restriction, a common strategy in drug design, can be employed to lock the molecule into a bioactive conformation, thereby improving potency and selectivity. nih.gov

Functional Group Modification: The butyl group at the C4 position introduces a significant hydrophobic element. This moiety can be tailored—by changing its length, branching, or introducing aromatic rings—to optimize interactions with hydrophobic pockets in a target protein. The terminal carboxyl groups can be esterified or converted to amides to modulate polarity, solubility, and hydrogen bonding capacity. Similarly, the α-amino group can be acylated or alkylated to introduce new interaction points. mdpi.com

Bioisosteric Replacement: To fine-tune properties, parts of the molecule can be replaced with bioisosteres—chemical groups with similar physical or chemical properties. For instance, a carboxylic acid group might be replaced with a tetrazole ring to maintain an acidic character while improving metabolic stability or cell permeability.

These principles are applied systematically to generate libraries of compounds that can be tested for activity, with the results feeding back into the design cycle for further optimization. rsc.org

| Structural Feature | Design Principle | Objective of Modification | Example Modification |

|---|---|---|---|

| α-Amino Group (C2) | Functional Group Modification | Introduce new H-bond donors/acceptors; alter basicity. | Acetylation, benzoylation, conversion to sulfonamide. |

| α-Carboxyl Group (C1) | Bioisosteric Replacement | Enhance metabolic stability; modulate acidity and binding. | Esterification (e.g., methyl, ethyl), conversion to tetrazole. |

| Butyl Group (C4) | Hydrophobic Tailoring | Optimize van der Waals interactions with hydrophobic pockets. | Chain extension (pentyl, hexyl), introduction of a phenyl group. |

| γ-Carboxyl Group (C5) | Functional Group Modification | Form key ionic or hydrogen bonds; serve as a linker point. | Conversion to amides (e.g., with amino acids), reduction to alcohol. |

| Overall Scaffold | Conformational Restriction | Reduce flexibility to lock in a bioactive conformation; improve selectivity. | Incorporation into a cyclic structure (e.g., spirocyclic analogs). nih.gov |

Computational Identification of Derivatives with Potential Biological Activities

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological testing. mdpi.com For derivatives of this compound, computational approaches can predict their potential to interact with specific biological targets, thereby guiding the rational design process. nih.govresearchgate.net

The process typically begins with the creation of a virtual library of derivatives based on the this compound scaffold. mdpi.com This library can encompass thousands of virtual molecules, each with unique modifications to the core structure as outlined in the rational design principles. These virtual compounds are then subjected to a battery of computational analyses:

Molecular Docking: This is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net A three-dimensional structure of the target protein (obtained from X-ray crystallography or homology modeling) is used as a receptor. Algorithms then "dock" each derivative from the virtual library into the active or allosteric site of the target, calculating a binding score that estimates the binding affinity. nih.govacs.org For instance, derivatives could be docked into the active site of enzymes involved in glutamate metabolism, such as glutamine synthetase, to identify potential inhibitors. researchgate.net The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to be biologically active. By creating a model based on known active ligands, a virtual library can be rapidly screened to find molecules that match the pharmacophore, prioritizing them for more intensive studies like docking.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual derivatives. mdpi.com These predictions are crucial for filtering out compounds that are likely to have poor pharmacokinetic profiles or toxic effects, ensuring that resources are focused on candidates with a higher probability of success in later developmental stages.

A hypothetical computational screening of this compound derivatives against a target enzyme, such as glutamine synthetase, could yield results like those presented in the table below. researchgate.net Such studies allow researchers to prioritize a small number of the most promising compounds for chemical synthesis and subsequent in vitro and in vivo evaluation. mdpi.comnih.gov

| Compound ID | Modification on this compound scaffold | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions with Active Site Residues | ADMET Risk |

|---|---|---|---|---|

| BG-D-001 | Parent Compound | -6.5 | Ionic bond with Arg321; H-bond with Glu212. | Low |

| BG-D-002 | α-Amino group acetylated | -7.2 | Additional H-bond with Tyr157. | Low |

| BG-D-003 | Butyl group replaced with 4-phenylbutyl | -8.9 | π-π stacking with Trp57; strong hydrophobic interactions. | Medium (potential metabolism) |

| BG-D-004 | γ-Carboxyl group converted to N-phenyl amide | -8.1 | H-bond with Ser159; hydrophobic interaction with Phe311. | Low |

| BG-D-005 | α-Carboxyl group converted to tetrazole | -7.8 | Enhanced ionic/H-bond network with Arg321 and Arg344. | Low |

Q & A

Q. What are the established synthetic routes for (4R)-4-Butyl-D-glutamic acid, and how can stereochemical purity be validated?

Synthesis typically involves stereoselective alkylation of D-glutamic acid derivatives. A common approach employs chiral auxiliaries or enzymatic resolution to ensure the (4R) configuration . Post-synthesis, stereochemical validation requires:

- Nuclear Magnetic Resonance (NMR) : Analysis of coupling constants and NOESY correlations to confirm spatial arrangements.

- X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated in analogous compounds like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .

- Chiral HPLC : To quantify enantiomeric excess and assess purity .

Q. How can researchers distinguish this compound from its structural analogs using analytical techniques?

Key methods include:

- Mass spectrometry (MS) : Differentiation via molecular ion peaks and fragmentation patterns (e.g., butyl side chain vs. cyclohexylmethyl in (4R)-4-Cyclohexylmethyl-D-glutamic acid) .

- Infrared (IR) spectroscopy : Identification of functional groups (e.g., carboxylate vs. amide stretches in related compounds like D-γ-Glutamyl-D-glutamic acid) .

- Comparative retention times in reversed-phase HPLC, optimized for polar glutamic acid derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies may arise from:

- Receptor specificity : Test activity in multiple cell lines (e.g., neuronal vs. metabolic models) to identify target selectivity.

- Buffer conditions : Adjust pH and ionic strength to mimic physiological environments, as carboxylate groups are pH-sensitive .

- Metabolic stability assays : Use LC-MS to quantify degradation products that may interfere with activity measurements .

- Control experiments : Include structurally similar analogs (e.g., (4R)-4-Fluoro-L-glutamine) to isolate the butyl group’s contribution .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodology includes:

- Systematic side-chain modifications : Replace the butyl group with cyclohexylmethyl, naphthalen-2-ylmethyl, or fluorinated analogs to assess steric/electronic effects .

- Conformational analysis : Use X-ray crystallography or DFT calculations to correlate molecular geometry with activity, as seen in related pyrrolidine derivatives .

- High-throughput screening : Employ enzymatic assays (e.g., L-Glutamic Acid Assay Kit, K-GLUT) to measure inhibitory potency against glutamate-related targets .

Q. What are the best practices for analyzing hydrogen-bonding networks in this compound crystals, and how do these networks influence solubility?

Steps include:

- Single-crystal X-ray diffraction : Map hydrogen bonds (e.g., carboxylate–water interactions) and quantify bond lengths/angles .

- Solubility testing : Compare dissolution rates in polar vs. nonpolar solvents, linking results to crystal packing density.

- Thermogravimetric analysis (TGA) : Assess hydrate formation, which impacts solubility and stability .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement:

- Quality control (QC) protocols : Mandate NMR, HPLC, and elemental analysis for every batch .

- Statistical process control (SPC) : Use multivariate analysis to identify critical parameters (e.g., reaction temperature, catalyst loading).

- Interlaboratory validation : Collaborate with independent labs to verify reproducibility, as recommended in enzymatic assay guidelines .

Q. What computational tools are effective for predicting the metabolic pathways of this compound?

Leverage:

- In silico platforms : Tools like PubChem’s BioActivity data or EPA DSSTox for toxicity profiling .

- Molecular docking : Simulate interactions with glutamate transporters (e.g., EAAT1/2) to predict uptake and metabolism .

- Machine learning models : Train on existing glutamic acid derivative data to forecast metabolic stability .

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.